molecular formula C13H20N2O2S2 B2663598 N-[bis(ethylsulfanyl)methyl]-N'-(4-methoxyphenyl)urea CAS No. 338752-79-7

N-[bis(ethylsulfanyl)methyl]-N'-(4-methoxyphenyl)urea

Cat. No.: B2663598
CAS No.: 338752-79-7
M. Wt: 300.44
InChI Key: HEZNANUPUHNPNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[bis(ethylsulfanyl)methyl]-N'-(4-methoxyphenyl)urea is a synthetic urea derivative intended for research and development purposes. Urea-based compounds are of significant interest in medicinal chemistry and chemical biology, particularly as potent inhibitors of enzymes like soluble epoxide hydrolase (sEH) . Inhibiting sEH helps maintain endogenous levels of anti-inflammatory epoxyeicosatrienoic acids (EETs), making sEH inhibitors a promising target for managing inflammation, neuropathic pain, and cardiovascular diseases . The structure of this compound, which incorporates a bis(ethylsulfanyl)methyl group, suggests potential for unique interactions with enzyme active sites. Urea derivatives often function by forming key hydrogen bonds within the hydrophobic catalytic pockets of target enzymes . Researchers can explore this molecule as a novel chemical tool for investigating sEH-related pathways or other biochemical processes. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers should conduct thorough safety evaluations before handling.

Properties

IUPAC Name

1-[bis(ethylsulfanyl)methyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S2/c1-4-18-13(19-5-2)15-12(16)14-10-6-8-11(17-3)9-7-10/h6-9,13H,4-5H2,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZNANUPUHNPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(NC(=O)NC1=CC=C(C=C1)OC)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis(ethylsulfanyl)methyl]-N’-(4-methoxyphenyl)urea typically involves the reaction of ethylsulfanyl derivatives with methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N-[bis(ethylsulfanyl)methyl]-N’-(4-methoxyphenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[bis(ethylsulfanyl)methyl]-N’-(4-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines.

    Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[bis(ethylsulfanyl)methyl]-N’-(4-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-[bis(ethylsulfanyl)methyl]-N’-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. The ethylsulfanyl groups may interact with thiol-containing enzymes, while the methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and signaling pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiourea Analogues

Thioureas such as N-{[(1-tert-butoxycarbonyl)indol-3-yl]methyl}-N'-(4-methoxyphenyl)thiourea (K124) share the 4-methoxyphenyl group but replace the urea moiety with thiourea and incorporate an indole-tert-butoxycarbonyl substituent . Key differences include:

  • Biological Activity : Thioureas like K124 and brassinin derivatives have shown antifungal and anticancer properties in cell culture studies, suggesting that sulfur-containing analogues may exhibit stronger bioactivity than ureas .

Urea Derivatives with Sulfonyloxy Groups

Patented compounds such as N,N’-di-[4-(methanesulfonyloxy)phenyl]urea and N,N’-[2-(cyclohexanesulfonyloxy)phenyl]-N’-(4-(cyclohexanesulfonyloxy)phenyl]urea feature sulfonyloxy substituents instead of ethylsulfanyl groups . Comparisons highlight:

  • Stability : Sulfonyloxy groups are more electron-withdrawing than ethylsulfanyl groups, which may reduce metabolic stability due to increased susceptibility to hydrolysis .

Hydroxyphenyl Ureas

N-(4-Hydroxyphenyl)-N'-(4-methoxyphenyl)urea differs by replacing the bis(ethylsulfanyl)methyl group with a 4-hydroxyphenyl group . Key contrasts include:

  • Polarity : The hydroxyl group increases hydrophilicity compared to the lipophilic ethylsulfanyl chains, altering solubility (e.g., recrystallization in hexane-ethyl acetate vs. organic solvents for sulfur-containing ureas).
  • Acid-Base Behavior: The phenolic -OH group introduces pH-dependent ionization, absent in the target compound.

Data Tables for Comparative Analysis

Table 1: Substituent Effects on Urea Derivatives

Compound Name Substituent 1 Substituent 2 Molecular Weight (g/mol) Key Property
Target Compound Bis(ethylsulfanyl)methyl 4-Methoxyphenyl ~310 (estimated) Moderate lipophilicity
K124 (Thiourea analogue) Indole-tert-butoxycarbonyl 4-Methoxyphenyl ~430 Antifungal activity
N,N’-di-[4-(methanesulfonyloxy)phenyl]urea Methanesulfonyloxy Methanesulfonyloxy ~342 High solubility
N-(4-Hydroxyphenyl)-N'-(4-methoxyphenyl)urea 4-Hydroxyphenyl 4-Methoxyphenyl ~258 pH-sensitive

Research Findings and Implications

  • Sulfur vs. Oxygen : The ethylsulfanyl groups in the target compound may confer higher metabolic stability than thioureas (prone to oxidation) or sulfonyloxy ureas (prone to hydrolysis) .
  • Bioactivity Gaps : While thioureas show stronger antifungal activity, the target compound’s urea core and ethylsulfanyl chains could optimize pharmacokinetics (e.g., prolonged half-life) .
  • Synthetic Challenges : The bis(ethylsulfanyl)methyl group may complicate synthesis compared to hydroxyphenyl or sulfonyloxy derivatives, requiring specialized thiol-alkylation steps .

Biological Activity

N-[bis(ethylsulfanyl)methyl]-N'-(4-methoxyphenyl)urea is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a urea functional group substituted with ethyl sulfanyl groups and a methoxyphenyl moiety. Its structure can be represented as follows:

C12H16N2O2S2\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_2\text{S}_2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may modulate specific biochemical pathways, leading to therapeutic effects. Research indicates that it may influence protein kinases and other enzymes critical for cellular signaling and proliferation .

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. For instance, it has shown selective cytotoxicity against various cancer cell lines, including:

  • Breast Carcinoma (T47D)
  • Colon Carcinoma (HT-29)
  • Leukemia (K562)

In vitro assays have demonstrated that this compound exhibits significant antiproliferative effects, with IC50 values indicating potent activity against these cell lines. For example, the compound displayed an IC50 value of 25.1 µM against non-small lung cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various Gram-positive and Gram-negative bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli

Minimum inhibitory concentration (MIC) studies revealed that it possesses strong antibacterial activity at non-cytotoxic concentrations, making it a candidate for further development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key biological activities and properties:

Compound NameStructureAnticancer Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)
This compoundStructure25.1 (non-small lung cancer)0.03–0.12 (S. aureus)
1-[bis(ethylsulfanyl)methyl]-3-(4-methoxyphenyl)ureaSimilar structure21.5 (various cancers)0.06–0.12 (MRSA strains)
Other Urea DerivativesVaries15.9 - 28.7 (various cancers)0.25 - 1 (H. influenzae)

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of this compound, researchers treated T47D breast carcinoma cells with varying concentrations of the compound over 48 hours. Results indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer therapeutic.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli using disk diffusion methods. The compound exhibited zones of inhibition comparable to standard antibiotics, suggesting its potential application in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[bis(ethylsulfanyl)methyl]-N'-(4-methoxyphenyl)urea, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via urea-forming reactions, such as coupling bis(ethylsulfanyl)methylamine with 4-methoxyphenyl isocyanate. Evidence from analogous urea syntheses (e.g., coupling 2-amino-5-nitrothiazole with 4-methoxyphenyl isocyanate in dry DMF under microwave irradiation at 403 K for 1 hour) suggests optimizing solvent polarity, temperature, and stoichiometry to improve yields . Nitrogen atmosphere and anhydrous conditions are critical to avoid side reactions, as seen in pivalamide syntheses .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirmation?

  • Methodology : Use single-crystal X-ray diffraction for definitive structural confirmation (e.g., planar urea backbone with hydrogen-bonding motifs) . Complement with 1H^1H-NMR (e.g., δ 3.73 ppm for methoxy protons) and HRMS (mass accuracy <2 ppm) . IR spectroscopy can validate urea C=O stretches (~1640–1680 cm1 ^{-1}) and N–H vibrations (~3300 cm1 ^{-1}) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how are they assessed?

  • Methodology : Solubility can be tested in polar (DMF, DMSO) and non-polar solvents (EtOAc, hexane) via gravimetric analysis. Stability studies under varying pH (1–13) and temperatures (25–60°C) should include HPLC monitoring for degradation products . Hydrogen bonding, as seen in urea derivatives, may enhance crystalline stability but reduce aqueous solubility .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, particularly targeting enzymes like GSK-3β?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) using co-crystal structures of GSK-3β (PDB: 1Q3W) to assess binding affinity. Compare with AR-A014418, a known GSK-3β inhibitor, to evaluate substituent effects (e.g., ethylsulfanyl vs. benzyl groups). Molecular dynamics simulations (AMBER) can analyze conformational stability in binding pockets .

Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy (e.g., low brain uptake despite target affinity)?

  • Methodology : Investigate blood-brain barrier (BBB) penetration using PAMPA-BBB assays or in situ perfusion models. Radiolabel the compound (e.g., 11C^{11}C-methoxy group) for PET imaging in rodents to quantify biodistribution. Modify substituents (e.g., reduce logP via polar groups) to enhance BBB permeability .

Q. How does the compound’s electronic structure influence its reactivity in drug design?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with analogues (e.g., N-(4-cyanophenyl)-N'-phenylurea) to assess electron-withdrawing/donating effects on hydrogen-bonding capacity and metabolic stability .

Q. What are the challenges in scaling up synthesis from laboratory to pilot-scale, and how are impurities controlled?

  • Methodology : Transition from batch to flow chemistry for improved heat/mass transfer. Monitor intermediates via inline FTIR or LC-MS. Patent literature (e.g., European Patent Bulletin 2024) suggests using column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/hexane) for purity >98% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.